molecular formula C13H15N3O3S2 B14942332 4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine

4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B14942332
M. Wt: 325.4 g/mol
InChI Key: WLZDBZPKSPXGDY-UHFFFAOYSA-N
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Description

4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonylation of a phenyl ring followed by the introduction of the morpholine group. The thiazole ring is then formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C13H15N3O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H15N3O3S2/c14-13-15-12(9-20-13)10-2-1-3-11(8-10)21(17,18)16-4-6-19-7-5-16/h1-3,8-9H,4-7H2,(H2,14,15)

InChI Key

WLZDBZPKSPXGDY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N

Origin of Product

United States

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